molecular formula C14H19N5O4S B2672036 3-(3,5-dimethylisoxazol-4-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034443-72-4

3-(3,5-dimethylisoxazol-4-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2672036
CAS No.: 2034443-72-4
M. Wt: 353.4
InChI Key: QVZHOSYEJTVRRD-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H19N5O4S and its molecular weight is 353.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Modifications

Research has explored various synthesis techniques and chemical modifications to enhance the properties or explore the functionality of compounds with structural elements similar to the compound . For instance, one-pot multistep synthesis methods have been developed for complex molecules, demonstrating the potential for creating intricate structures in a streamlined manner (Bagley et al., 2005). Such methods could potentially be adapted for the synthesis of the target compound, indicating a broader applicability in the synthesis of complex molecules.

Biological Activity and Pharmacological Evaluation

Compounds containing similar structural features, particularly those with sulfonamide and triazole components, have been evaluated for their biological activities. Studies have shown that modifications to these structures can lead to significant antibacterial and antifungal activities (Sreerama et al., 2020). This suggests that with appropriate functionalization, derivatives of the compound could exhibit promising biological activities, potentially leading to new therapeutic agents.

Mechanistic Insights and Reactivity

Research on the reactivity of similar compounds, such as the synthesis of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, offers insights into the mechanistic aspects and the versatility of these molecular frameworks (Culhane & Fokin, 2011). Understanding the reactivity and potential transformations of such compounds can guide the development of new synthetic routes and the exploration of novel chemical space.

Potential Applications

The structural components present in the compound of interest, such as isoxazole, triazole, and sulfonamide motifs, are often associated with various pharmacological properties. Research into compounds with these elements has shown potential applications ranging from antimicrobial to anti-inflammatory and analgesic activities (El-Sawy et al., 2014). This highlights the potential for compounds with similar structural features to serve as lead compounds in drug discovery.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-9-12(10(2)23-17-9)4-5-13(20)19-6-11(7-19)24(21,22)14-16-15-8-18(14)3/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZHOSYEJTVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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